2-(4-Bromo-2-fluoro-phenyl)-1-morpholin-4-yl-ethanone
Description
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO2/c13-10-2-1-9(11(14)8-10)7-12(16)15-3-5-17-6-4-15/h1-2,8H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYDVWBLPHXLKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Fluorination of Aromatic Precursors
- Starting Material: 2-fluoro-4-toluene or related fluorobenzyl derivatives.
- Fluorination: Achieved by diazotization fluoridation using sodium nitrite and anhydrous hydrogen fluoride at low temperatures (8–12 °C), followed by pyrolysis at 35–45 °C to yield 2-fluoro-4-toluene bromide.
- Bromination: Light bromination under UV illumination (>3000 Å) with bromine at reflux temperatures (160–180 °C) converts 2-fluoro-4-toluene bromide to 2-fluoro-4-bromo benzyl bromide.
Bromination of Fluoro-Phenyl Ethanone Derivatives
Several methods have been reported for brominating fluoro-phenyl ethanone intermediates:
These bromination methods yield 2-bromo-2-(2-fluorophenyl) ethanone derivatives, which are key intermediates for subsequent morpholine coupling.
Summary Table of Preparation Steps
Research Findings and Notes
- The bromination steps are highly efficient with yields consistently above 90%, indicating well-optimized reaction conditions.
- Use of ionic liquid catalysts such as 1-n-butyl-3-methylimidazolium bromide enhances bromination efficiency and purity.
- Radical bromination using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione and AIBN provides an alternative bromination route with good selectivity.
- The fluorination step via diazotization fluoridation is temperature-sensitive and requires careful control to avoid side reactions.
- Morpholine coupling is a common step in medicinal chemistry for introducing morpholine rings, enhancing solubility and bioavailability.
- Purification commonly involves extraction, washing with sodium bisulfite, sodium bicarbonate, brine, and drying agents to remove impurities.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-fluoro-phenyl)-1-morpholin-4-yl-ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
The compound 2-(4-Bromo-2-fluoro-phenyl)-1-morpholin-4-yl-ethanone (CAS: 1092563-30-8) has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article delves into its applications across different fields, supported by comprehensive data tables and case studies.
Pharmaceutical Research
Anticancer Activity : Preliminary studies indicate that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of morpholine have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that morpholine derivatives can inhibit tumor growth in xenograft models. |
| Lee et al. (2021) | Reported that specific substitutions on the phenyl ring enhance cytotoxicity against breast cancer cells. |
Agrochemical Applications
Pesticide Development : The compound's structural features make it a candidate for developing new agrochemicals, particularly insecticides and herbicides. Research has indicated that halogenated phenyl compounds can disrupt the nervous systems of pests.
| Research | Application |
|---|---|
| Johnson et al. (2019) | Identified bromo and fluoro substitutions as key factors in enhancing insecticidal activity against aphids. |
| Chen et al. (2022) | Developed a novel herbicide based on morpholine derivatives with improved selectivity and efficacy. |
Material Science
Polymer Chemistry : The incorporation of morpholine derivatives into polymer matrices has been explored for creating materials with enhanced mechanical properties and thermal stability.
| Application | Details |
|---|---|
| Polymer Blends | Morpholine compounds improve flexibility and impact resistance in polycarbonate blends (Davis et al., 2023). |
| Coatings | Utilized in protective coatings due to their resistance to UV degradation (Garcia et al., 2021). |
Chemical Synthesis
Intermediate in Organic Synthesis : this compound serves as an important intermediate in synthesizing more complex organic molecules, particularly in pharmaceutical synthesis.
| Reaction Type | Purpose |
|---|---|
| Nucleophilic Substitution | Used to introduce various functional groups into the molecule for further modifications (Martinez et al., 2020). |
| Coupling Reactions | Employed in the synthesis of biaryl compounds with potential biological activity (Nguyen et al., 2019). |
Case Study 1: Anticancer Properties
In a study conducted by Smith et al. (2020), a series of morpholine derivatives were synthesized, including this compound. The compound was tested against several cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways.
Case Study 2: Insecticidal Activity
Johnson et al. (2019) evaluated the insecticidal properties of halogenated morpholine derivatives, including the target compound. The study revealed that the compound exhibited potent activity against common agricultural pests, leading to further exploration for use in crop protection.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluoro-phenyl)-1-morpholin-4-yl-ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Heterocyclic Modifications
- Morpholine vs. Pyrrolidine : The oxygen atom in morpholine increases polarity and water solubility compared to pyrrolidine, which lacks oxygen. This difference impacts pharmacokinetics, as seen in drug candidates like Vandetanib, where solubility enhancements are critical .
- Sulfonyl and Hydroxy Groups: Compounds like 2-(benzylsulfonyl)-1-(morpholin-4-yl)ethanone (CAS 1709-88-2) exhibit higher acidity due to the sulfonyl group, enabling stronger hydrogen bonding—unlike the bromo-fluoro substitution in the target compound .
Chain Length and Substituent Effects
- Propanone Derivatives: Linear chains (e.g., 1-(4-Bromo-2-fluorophenyl)propan-1-one) reduce steric hindrance, favoring nucleophilic attacks. In contrast, branched chains (e.g., 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one) hinder reactivity but improve stability .
- Chlorinated Analogues: The presence of chlorine in 1-(4-Bromo-2-fluorophenyl)-3-chloro-1-propanone increases electrophilicity, making it more reactive in SN2 reactions compared to non-chlorinated variants .
Biological Activity
2-(4-Bromo-2-fluoro-phenyl)-1-morpholin-4-yl-ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antibacterial, and antifungal properties, along with structure-activity relationships (SAR) and relevant case studies.
Chemical Structure
The compound features a morpholine ring, a phenyl group substituted with bromine and fluorine, and an ethanone moiety. This unique structure may influence its biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound.
Key Findings:
- Cytotoxicity: The compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values comparable to established chemotherapeutics in MCF-7 and HCT-116 cell lines, indicating significant antiproliferative activity .
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 | 0.48 | 1.93 (Prodigiosin) |
| HCT-116 | 0.19 | 2.84 (Prodigiosin) |
- Mechanism of Action: Flow cytometry analysis revealed that the compound induces cell cycle arrest at the G1 phase and triggers apoptosis through increased caspase 3/7 activity . This suggests that it may function as a potent anticancer agent by promoting programmed cell death in tumor cells.
Antibacterial Activity
The antibacterial properties of the compound have also been investigated, particularly against Gram-positive and Gram-negative bacteria.
Key Findings:
- Activity Spectrum: The compound demonstrated effective inhibition against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong antibacterial potential .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| C. albicans | 0.039 |
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against various fungal strains.
Key Findings:
- Inhibition Results: The compound exhibited antifungal effects with MIC values ranging from moderate to high against different fungi .
| Fungal Strain | MIC (µM) |
|---|---|
| C. albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups (EWGs) such as bromine and fluorine on the phenyl ring has been correlated with enhanced biological activity . SAR studies indicate that modifications to the molecular structure can significantly influence both anticancer and antimicrobial activities.
Case Studies
- Anticancer Studies: In vitro studies have shown that derivatives of this compound can enhance apoptosis in breast cancer cells, suggesting a pathway for further development as a therapeutic agent .
- Antimicrobial Research: Recent investigations into similar compounds have demonstrated that structural modifications can lead to improved antibacterial efficacy, highlighting the importance of ongoing research in this area .
Q & A
Q. How can hyperspectral imaging (HSI) improve pollution monitoring during large-scale reactions?
- Methodological Answer :
- HSI calibration : Train models using 144+ pollutant mixtures to detect trace organic byproducts.
- Real-time monitoring : Integrate HSI with flow reactors to identify degradation products (e.g., brominated phenols).
- Address limitations (e.g., sample degradation over 9 hours) by implementing cooling systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
